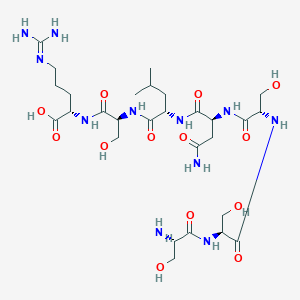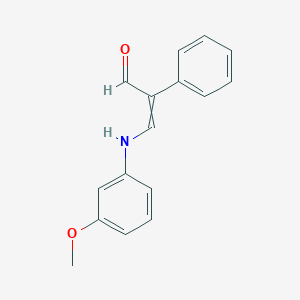
2-Bromo-5-ethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethoxybenzoyl chloride is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxybenzoyl chloride typically involves the bromination of 5-ethoxybenzoyl chloride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-ethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-ethoxybenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2-bromo-5-ethoxybenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2-bromo-5-ethoxybenzamide, 2-bromo-5-ethoxybenzoate esters, and 2-bromo-5-ethoxybenzyl thiol.
Reduction Reactions: The major product is 2-bromo-5-ethoxybenzyl alcohol.
Oxidation Reactions: The major product is 2-bromo-5-ethoxybenzoic acid.
Applications De Recherche Scientifique
2-Bromo-5-ethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-ethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-ethoxybenzoyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-4-ethoxybenzoyl chloride: Similar structure but with the ethoxy group at the fourth position instead of the fifth.
Uniqueness
2-Bromo-5-ethoxybenzoyl chloride is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specialized organic molecules.
Propriétés
Numéro CAS |
857285-21-3 |
|---|---|
Formule moléculaire |
C9H8BrClO2 |
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
2-bromo-5-ethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3 |
Clé InChI |
XHBVERCSXBOROD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)







![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)


![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
